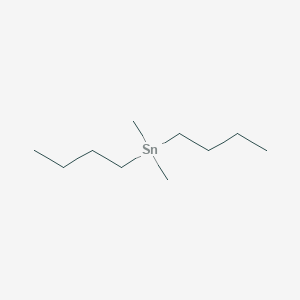

Dibutyl(dimethyl)stannane

Description

Properties

IUPAC Name |

dibutyl(dimethyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CH3.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTLNNOJHFUVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](C)(C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165120 | |

| Record name | Stannane, dibutyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-00-3 | |

| Record name | Stannane, dibutyldimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutyl Dimethyl Stannane and Analogous Organostannanes

Classic Synthetic Routes to Organotin Compounds

The foundational methods for creating tin-carbon bonds were established decades ago and remain central to the industrial production and laboratory synthesis of organostannanes.

Grignard Reagent-Mediated Synthesis

A cornerstone of organometallic chemistry, the Grignard reaction is a widely employed method for synthesizing tetraorganotin compounds. wikipedia.orguu.nl This reaction involves treating a tin(IV) halide, most commonly tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX). uu.nl The high reactivity of the Grignard reagent typically leads to the exhaustive substitution of all four halide atoms on the tin center, resulting in a symmetrical tetraorganotin compound (R₄Sn). uu.nllupinepublishers.com To ensure the reaction goes to completion, an excess of the Grignard reagent is often used. uu.nl The general form of this reaction is:

4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl wikipedia.org

This method is highly versatile and can be used to produce tetraalkyl-, tetraaryl-, and tetravinyltins with high yields, often exceeding 90%. uu.nl The reaction is typically carried out in coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nlwikidoc.org

Mixed organotin compounds can also be prepared using Grignard reagents by starting with an already substituted organotin halide. For instance, a diorganotin dihalide can be reacted with a different Grignard reagent to produce an unsymmetrical tetraorganotin compound. wikipedia.org

R₂SnCl₂ + 2 R'MgBr → R₂SnR'₂ + 2 MgBrCl wikipedia.org

Direct Alkylation Methods

Direct alkylation involves the reaction of an organic halide with metallic tin. lupinepublishers.comlupinepublishers.com While conceptually simple, these reactions can be temperamental. wikipedia.org The most commercially successful application of this method is the synthesis of dimethyltin (B1205294) dichloride, which is produced by reacting methyl chloride with tin in the presence of a catalyst. lupinepublishers.com

2 CH₃Cl + Sn → (CH₃)₂SnCl₂ lupinepublishers.com

Another approach involves the direct alkylation of tin alkoxides. google.comwipo.int For example, organotin trialkoxides can be formed by reacting an alkali metal tin trialkoxide with an organohalide. google.comwipo.int This method offers high specificity for producing mono-organo tin compounds. google.com

MSn(OR')₃ + RX → RSn(OR')₃ + MX google.comwipo.int

Furthermore, organoaluminium compounds are frequently used in industry for the alkylation of tin tetrachloride. lupinepublishers.comrjpbcs.com Unlike Grignard reactions, these can be controlled to achieve partial alkylation, directly yielding alkyltin halides like dibutyltin (B87310) dichloride. lupinepublishers.comlupinepublishers.com

2 Bu₃Al + 3 SnCl₄ → 3 Bu₂SnCl₂ + 2 AlCl₃ lupinepublishers.com

Redistribution Reactions (Kocheshkov Comproportionation)

The Kocheshkov redistribution reaction is a crucial method for preparing organotin halides from symmetrical tetraorganotin compounds. wikipedia.orgwikidoc.org This reaction involves the comproportionation of a tetraorganotin (R₄Sn) with a tin tetrahalide (SnX₄), typically SnCl₄. wikipedia.org The stoichiometry of the reactants determines the primary product, whether it be a triorganotin halide, a diorganotin dihalide, or a monoorganotin trihalide. wikipedia.orggelest.com The reactions generally require heat and sometimes a Lewis acid catalyst. gelest.com

General Kocheshkov Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl wikipedia.org

R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org

R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org

This method was described early in the history of organotin chemistry and remains a fundamental tool for accessing functionally versatile organotin halides, which serve as precursors for a vast array of other organotin derivatives. wikipedia.orgresearchgate.netdaneshyari.com

Targeted Synthesis of Dibutyl(dimethyl)stannane and its Precursors

The synthesis of the specific unsymmetrical compound this compound, (CH₃)₂Sn(C₄H₉)₂, relies on the sequential application of the classic methods described above. A primary route involves the reaction of a diorganotin dihalide precursor with an appropriate Grignard reagent.

Specifically, this compound can be synthesized by reacting dimethyltin dichloride with butylmagnesium chloride. ontosight.ai

(CH₃)₂SnCl₂ + 2 C₄H₉MgCl → (CH₃)₂Sn(C₄H₉)₂ + 2 MgCl₂ ontosight.ai

Alternatively, one could start with dibutyltin dichloride and react it with methylmagnesium bromide. wikipedia.org

(C₄H₉)₂SnCl₂ + 2 CH₃MgBr → (C₄H₉)₂Sn(CH₃)₂ + 2 MgBrCl wikipedia.org

The synthesis of the necessary precursors, such as dimethyltin dichloride and dibutyltin dichloride, is accomplished through the methods outlined previously.

| Precursor | Synthetic Method | General Equation | Citation |

| Dimethyltin dichloride | Direct Reaction | 2 CH₃Cl + Sn → (CH₃)₂SnCl₂ | lupinepublishers.com |

| Dibutyltin dichloride | Kocheshkov Reaction | (C₄H₉)₄Sn + SnCl₄ → 2 (C₄H₉)₂SnCl₂ | wikipedia.org |

| Dibutyltin dichloride | Alkylation with Organoaluminium | 2 (C₄H₉)₃Al + 3 SnCl₄ → 3 (C₄H₉)₂SnCl₂ + 2 AlCl₃ | lupinepublishers.com |

| Dibutyltin dichloride | Comproportionation | Sn + Monobutyltin (B1198712) trichloride (B1173362) → (C₄H₉)₂SnCl₂ | chemicalbook.com |

Advanced Synthetic Strategies for Functionalized Organostannanes

Modern synthetic chemistry seeks to create complex, functionalized molecules with high precision. Organostannanes are valuable intermediates in these advanced strategies, particularly in cross-coupling reactions. sigmaaldrich.com Research is ongoing to develop methods for creating organostannanes with specific functional groups integrated into their structure.

Modular Functionalization Techniques

Modular functionalization refers to strategies where complex molecules are built from common, interchangeable starting materials or platforms. This approach allows for the rapid generation of a library of related but distinct compounds.

One such approach involves creating "designer" hypercoordinate stannanes through simple substitution reactions. researchgate.netresearchgate.net By starting with a substitutionally labile stannane, a variety of functional groups can be introduced, leading to a library of functionalized stannanes and, by extension, polystannanes. researchgate.net

Another modular strategy involves the functionalization of polymers right before their self-assembly into structures like polymersomes. nih.gov For instance, a library of polymers with various functional groups can be synthesized from a common amine-functionalized polymer precursor. nih.gov These functionalized polymers can then self-assemble, displaying the chosen chemical handles on the surface for further reactions. nih.gov

In the context of smaller molecules, multi-component reactions offer a modular approach. A copper-catalyzed three-component reaction has been developed to produce functionalized quinolones. rsc.org A key intermediate in the subsequent transformation of these products is an organotin compound, which serves as a versatile platform for further coupling reactions, demonstrating the role of stannanes in modular synthetic pathways. rsc.org

Synthesis of Hypercoordinate Organostannanes

Hypercoordinate organostannanes are compounds in which the tin atom's coordination number exceeds the typical four. This is possible due to the availability of empty 5d orbitals on the tin atom, allowing it to act as a Lewis acid and accept electron pairs from donor atoms. lupinepublishers.com The synthesis of these five-, six-, or even seven-coordinate complexes typically involves reacting an organotin halide with a ligand containing one or more donor atoms (such as nitrogen, oxygen, or sulfur) positioned to form a dative bond to the tin center. acs.orgmdpi.commdpi.com

A key strategy is the use of ligands designed for intramolecular coordination. Here, a donor group is part of the same molecule as the organotin moiety, promoting coordination through a chelating effect. The synthesis is often achieved by reacting an organotin halide (e.g., R₂SnCl₂, R₃SnCl) with a pre-designed chelating ligand. acs.orgsci-hub.se For example, organotin compounds with built-in C,N-chelating ligands can be prepared by reacting an organotin halide with the lithium salt of the ligand. acs.org The resulting tin atom often adopts a distorted trigonal-bipyramidal geometry for five-coordinate species or an octahedral geometry for six-coordinate species. acs.orgsci-hub.se

Common synthetic approaches include:

Reaction with Chelating Ligands: Direct reaction of organotin halides or oxides with ligands containing donor groups like thioamides, Schiff bases, or oxazolines. acs.orgmdpi.commdpi.com

Stepwise Functionalization: Synthesis of an organotin compound bearing a reactive site, which is then functionalized with a group containing a donor atom. For instance, a lithiated oxazoline (B21484) can be reacted with triphenyltin (B1233371) chloride to introduce an intramolecularly coordinating group. mdpi.com

Addition to Organotin Halides: Simple adduct formation where a Lewis base, such as pyridine (B92270), coordinates to a triorganotin halide to form a five-coordinate complex. This was one of the first methods to document hypercoordination in organotins. lupinepublishers.com

These methods allow for the creation of structurally diverse compounds where the geometry and reactivity of the tin center are significantly modified by the hypercoordinate interactions.

Industrial Preparation Considerations for Organotin Compounds

On an industrial scale, the synthesis of organotin compounds is driven by efficiency, cost, and the production of key intermediates for various applications like PVC stabilizers. lupinepublishers.com The commercial production process generally does not aim to produce complex unsymmetrical compounds like this compound directly but focuses on creating versatile precursors.

The process typically begins with the chlorination of metallic tin to produce tin(IV) chloride (SnCl₄). researchgate.net This is followed by the alkylation of SnCl₄, most commonly with trialkylaluminium compounds or Grignard reagents, to form symmetrical tetraalkyltins (R₄Sn), such as tetrabutyltin. researchgate.netresearchgate.netlupinepublishers.com While effective, the use of Grignard reagents on an industrial scale requires careful management of large solvent volumes and control over the highly exothermic reaction. researchgate.net

The tetraorganotins produced are rarely the final product. Instead, they serve as crucial intermediates for the Kocheshkov redistribution reaction. researchgate.netacs.org By reacting the tetraalkyltin with SnCl₄ in precise stoichiometric ratios, manufacturers can produce the more commercially valuable mono-, di-, and tri-organotin chlorides (RSnCl₃, R₂SnCl₂, R₃SnCl). Current time information in Bangalore, IN. These organotin halides are the direct precursors for a vast array of products, including stabilizers, catalysts, and biocides.

The general industrial workflow is summarized in the table below.

| Step | Process | Reactants | Product | Purpose | Citation |

| 1 | Chlorination | Tin (Sn), Chlorine (Cl₂) | Tin(IV) Chloride (SnCl₄) | Create starting tin halide | researchgate.net |

| 2 | Alkylation | Tin(IV) Chloride, Trialkylaluminium or Grignard Reagent | Tetraalkyltin (R₄Sn) | Form initial C-Sn bonds | researchgate.netlupinepublishers.com |

| 3 | Redistribution | Tetraalkyltin, Tin(IV) Chloride | Di- or Tri-alkyltin Halides (R₂SnCl₂, R₃SnCl) | Generate key industrial intermediates | Current time information in Bangalore, IN.researchgate.net |

| 4 | Functionalization | Alkyltin Halides, various nucleophiles (e.g., oxides, thiolates) | Final Products (Stabilizers, etc.) | Create end-use compounds | lupinepublishers.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Dibutyl Dimethyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like Dibutyl(dimethyl)stannane. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, detailed information about the connectivity and chemical environment of the atoms can be obtained.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the methyl and butyl groups directly attached to the tin atom. The chemical shifts of these protons are influenced by the electronegativity and magnetic anisotropy of the tin atom.

The protons of the two methyl groups (CH₃) attached to tin are chemically equivalent and are expected to appear as a single, sharp singlet in the spectrum. This signal is typically found in the upfield region, around 0.1-0.2 ppm, due to the shielding effect of the tin atom. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are also expected to flank the main peak.

The protons of the two butyl groups (-CH₂CH₂CH₂CH₃) will show a more complex pattern of multiplets.

The α-methylene protons (-Sn-CH₂-) are the most deshielded of the butyl chain due to their proximity to the tin atom and are expected to resonate as a triplet.

The internal methylene (B1212753) protons (-CH₂- and -CH₂-) will appear as overlapping multiplets further upfield.

The terminal methyl protons (-CH₃) of the butyl group will be the most shielded, appearing as a triplet at the highest field among the butyl signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Sn-CH ₃ | ~0.1 | Singlet |

| Sn-CH ₂- | ~0.8 | Triplet |

| -CH ₂-CH ₂- | ~1.3-1.5 | Multiplet |

| -CH ₃ | ~0.9 | Triplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent carbon atom. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. dntb.gov.ua

The carbon atoms of the methyl groups directly bonded to tin will appear as a single resonance. The carbons of the butyl chains will give rise to four separate signals, with the α-carbon (Sn-CH₂) being the most downfield of the butyl carbons due to the direct attachment to the tin atom. The chemical shifts generally decrease for carbons further away from the tin atom. dntb.gov.ua

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Sn-C H₃ | ~ -9.0 |

| Sn-C H₂- | ~ 10.0 |

| Sn-CH₂-C H₂- | ~ 29.0 |

| -C H₂-CH₃ | ~ 27.5 |

| -C H₃ | ~ 13.7 |

Note: These are estimated values based on related organotin compounds. rsc.org

¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for studying organotin compounds due to the wide range of chemical shifts, which are highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For tetra-coordinated tin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a specific range.

For simple tetraalkylstannanes, the ¹¹⁹Sn resonance typically appears in the region from approximately +50 to -50 ppm relative to the standard tetramethyltin (B1198279) (TMT). The specific chemical shift for this compound would be influenced by the nature of the alkyl groups. It has been noted that for organotin compounds, the ¹¹⁹Sn NMR chemical shifts for dibutyltin (B87310) derivatives often fall between -100 to -200 ppm, which can confirm the Sn-C bonding environments. A value of -145 ppm has been reported for a dibutyltin derivative, which provides a reasonable estimate for this compound.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 263.01 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ may be observed, but it is often weak for organotin compounds.

The fragmentation pattern is typically characterized by the successive loss of the alkyl groups from the tin atom. The most prominent peaks in the mass spectrum would correspond to fragments resulting from the cleavage of Sn-C bonds. The characteristic isotopic pattern of tin, with its multiple stable isotopes, is a key feature in identifying tin-containing fragments in the mass spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from a mixture and obtain its mass spectrum. diva-portal.org

Table 3: Expected Major Fragments in the Mass Spectrum of this compound

| m/z (for ¹²⁰Sn) | Fragment Ion | Description |

|---|---|---|

| 248 | [M - CH₃]⁺ | Loss of a methyl group |

| 206 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 191 | [M - C₄H₉ - CH₃]⁺ | Loss of a butyl and a methyl group |

| 149 | [M - 2C₄H₉ + H]⁺ | Loss of two butyl groups with rearrangement |

| 135 | [SnCH₃]⁺ | Methyltin fragment |

X-ray Diffraction Crystallography

X-ray diffraction on single crystals is the definitive method for determining the solid-state structure of a compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been found in the searched literature, the structures of related organotin compounds have been extensively studied. sci-hub.sepsu.edu

For a simple tetraalkylstannane like this compound, a tetrahedral geometry around the central tin atom is expected in the gas and liquid phases, as well as in the solid state, assuming no strong intermolecular interactions lead to higher coordination numbers. The C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°. Any significant deviation from this would indicate steric strain or crystal packing effects. Should a crystal structure be determined, it would provide definitive values for the Sn-C(methyl) and Sn-C(butyl) bond lengths.

Elucidation of Solid-State Molecular Structures

While a definitive single-crystal X-ray diffraction study for simple this compound is not extensively documented in the provided research, the solid-state structures of closely related dibutyltin compounds offer significant insights into the potential molecular arrangements. Organotin compounds, particularly dialkyltin derivatives, exhibit a remarkable tendency to increase their coordination number in the solid state through intermolecular associations, leading to the formation of polymeric or oligomeric structures. psu.edu

For instance, the solid-state structure of 2,2-dibutyl-1,3,2-dioxastannolane (B1628406), a related dibutyltin compound, has been determined by single-crystal X-ray diffraction to be an infinite ribbon polymer. psu.edu In this structure, the individual dioxastannolane units are linked together, resulting in a highly distorted octahedral environment around each tin atom. psu.eduresearchgate.net This contrasts with its dimeric nature in solution, highlighting the significant influence of the physical state on the molecular structure. psu.edu The formation of these extended structures is often facilitated by the bridging of heteroatoms, such as oxygen, between adjacent tin centers. psu.eduresearchgate.net

In another example, the crystal structure of a 1,1-dibutyl-1H,3H-naphtho[1,8-cd] psu.eduresearchgate.netontosight.aioxastannaborinin-3-ol derivative shows a notable disorder in the tin atom and the associated butyl groups. iucr.org This indicates a degree of fluxionality or multiple stable conformations even within a crystalline lattice. The fundamental structural motif in many solid-state dibutyltin compounds involves a C2Sn core, with the geometry being heavily influenced by the nature of the other substituents.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2,2-Dibutyl-1,3,2-dioxastannane | Orthorhombic | Pnma | Polymeric chain via (SnO)2 rings | researchgate.net |

| 2,2-Dibutyl-1,3,2-dioxastannolane | Not specified | Not specified | Infinite ribbon polymer | psu.edu |

| 1,1-dibutyl-1H,3H-naphtho[1,8-cd] psu.eduresearchgate.netontosight.aioxastannaborinin-3-ol | Not specified | Not specified | Disorder of the tin atom and butyl groups | iucr.org |

This table presents crystallographic data for compounds structurally related to this compound to illustrate common solid-state motifs.

Determination of Coordination Geometries at the Tin Center

The coordination geometry at the tin atom in dibutyltin compounds is highly variable and dependent on the nature of the ligands attached to the Sn(IV) center. The coordination number can range from four to six, leading to distinct geometric arrangements. psu.eduresearchgate.net

In simple tetraorganostannanes like this compound, a four-coordinate, tetrahedral geometry is expected, similar to that found in dibutyltin dilaurate. wikipedia.org However, the presence of ligands with additional donor atoms (e.g., oxygen, sulfur, nitrogen) often leads to an expansion of the coordination sphere.

Five-coordinate geometries are frequently observed and are typically described as distorted trigonal-bipyramidal. researchgate.netresearchgate.net In these structures, the two butyl groups tend to occupy the equatorial positions to minimize steric hindrance. researchgate.net This arrangement is common in diorganotin complexes with bidentate ligands. researchgate.netresearchgate.net For example, certain organotin(IV) complexes with dipeptides adopt a distorted trigonal-bipyramidal geometry. researchgate.net

Six-coordinate geometries are also prevalent, usually resulting in a distorted octahedral arrangement. psu.edupreprints.org This is often seen in solid-state structures where intermolecular coordination occurs, such as in the polymeric form of 2,2-dibutyl-1,3,2-dioxastannolane, where the tin atom is surrounded by two carbon atoms and four oxygen atoms. psu.eduresearchgate.net In complexes like [Bu2SnPhen2)], the tin atoms are found in trans-octahedral sites. preprints.org The degree of distortion from ideal geometries can be significant, as indicated by bond angles that deviate considerably from the theoretical values for perfect polyhedra. iucr.org

| Coordination Number | Geometry | Example Compound Class | Reference |

| 4 | Tetrahedral | Dibutyltin dilaurate | researchgate.netwikipedia.org |

| 5 | Distorted Trigonal-Bipyramidal | Organotin(IV) dithiocarbamates, Dipeptide complexes | researchgate.netresearchgate.net |

| 6 | Distorted Octahedral | 2,2-Dibutyl-1,3,2-dioxastannolane (solid), [Bu2SnPhen2)] | psu.edupreprints.org |

This table summarizes the common coordination geometries found at the tin center in dibutyltin compounds.

Mössbauer Spectroscopy for Local Tin Environments

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of the tin nucleus, providing valuable information about its oxidation state, coordination number, and the geometry of the coordination polyhedron. psu.edupreprints.org The two primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). psu.edu

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. Its value can help distinguish between Sn(II) and Sn(IV) oxidation states. For organotin(IV) compounds, the isomer shift typically falls within a well-defined range. psu.edu

The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus. This gradient is determined by the symmetry of the electron distribution and, therefore, the arrangement of ligands around the tin atom. The magnitude of ΔEQ is a strong indicator of the coordination geometry. psu.edu For instance, specific ranges of ΔEQ are associated with tetrahedral, trigonal-bipyramidal, and octahedral geometries. psu.edu A large quadrupole splitting generally points to a coordination number greater than four. psu.edu

Studies on various dibutyltin compounds have shown that these parameters can effectively differentiate between structures. For example, the relationship between the isomer shift and quadrupole splitting (the ratio ρ = ΔEQ/δ) has been used to infer coordination numbers higher than four in dibutyltin complexes with α-amino acids. preprints.org While Mössbauer spectroscopy may not always definitively distinguish between five- and six-coordinate structures on its own, it provides crucial evidence that, when combined with other techniques like NMR and X-ray diffraction, allows for a comprehensive structural assignment. psu.edu

| Compound Type / Geometry | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) | Key Indication | Reference |

| Tetrahedral (e.g., SnR₄X₀) | Not specified | 1.00 - 2.40 | Four-coordination | psu.edu |

| Trigonal-Bipyramidal (cis-SnR₂X₃) | Not specified | 3.0 - 3.5 | Five-coordination | psu.edu |

| Octahedral (cis-SnR₂X₄) | Not specified | ~2.0 | Six-coordination (cis) | psu.edu |

| Octahedral (trans-SnR₂X₄) | Not specified | ~4.0 | Six-coordination (trans) | psu.edu |

| Dibutyltin-amino acid complexes | >2.1 (ρ = Δ/δ ratio) | Not specified | Coordination > 4 | preprints.org |

This table presents typical ¹¹⁹Sn Mössbauer spectroscopic parameters for different organotin(IV) geometries.

Theoretical and Computational Investigations of Dibutyl Dimethyl Stannane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. For Dibutyl(dimethyl)stannane, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as one that includes effective core potentials (ECPs) for the heavy tin atom (e.g., LANL2DZ) and Pople-style basis sets (e.g., 6-311++G(d,p)) for lighter atoms like carbon and hydrogen.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack. Studies on similar diorganotin compounds suggest that the HOMO and LUMO are often localized around the tin center and its immediate ligands. researchgate.netnih.gov A smaller HOMO-LUMO gap would imply higher reactivity. From these energies, important reactivity descriptors can be calculated, as shown in the hypothetical data table below.

Table 1: Hypothetical Reactivity Descriptors for this compound Derived from DFT (Note: The following values are illustrative examples based on typical findings for related organotin compounds and are not actual calculated data for this compound.)

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -0.5 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | 6.0 eV | Correlates with chemical stability |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | 0.5 eV | Energy released when gaining an electron |

| Global Hardness | η | 3.0 eV | Measures resistance to charge transfer |

Prediction and Validation of Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov These calculated frequencies, when compared with experimental data, help to confirm the molecular structure and the assignment of spectral bands, particularly the Sn-C stretching and bending modes. Similarly, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) are invaluable for interpreting experimental spectra and validating the computationally determined structure. researchgate.net

Geometry Optimization and Structural Parameter Validation

A fundamental step in any computational study is to find the molecule's lowest energy structure, a process called geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The central tin atom in tetraalkylstannanes adopts a tetrahedral geometry. DFT optimization would provide precise values for the Sn-C (butyl), Sn-C (methyl) bond lengths and the C-Sn-C bond angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available for the compound or its close relatives.

Table 2: Hypothetical Optimized Structural Parameters for this compound (Note: The following values are illustrative examples based on typical findings for related organotin compounds and are not actual calculated data for this compound.)

| Parameter | Hypothetical Calculated Value |

|---|---|

| Sn-C (methyl) Bond Length | 2.15 Å |

| Sn-C (butyl) Bond Length | 2.17 Å |

| C(methyl)-Sn-C(methyl) Angle | 108.5° |

| C(butyl)-Sn-C(butyl) Angle | 110.0° |

Molecular Dynamics Simulations for Mechanistic Insights

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would track the movements of all atoms based on a force field. This can reveal conformational changes, interactions with solvent molecules, and transport properties. In the context of toxicology, MD simulations are often used to model how a compound like an organotin interacts with biological macromolecules, such as proteins or DNA, providing insight into potential mechanisms of action at a molecular level.

Computational Studies of Reaction Pathways and Transition States

DFT can also be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand reaction mechanisms in detail. For instance, studying the reaction pathway for the dealkylation of this compound could provide insight into its environmental degradation or metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects Only)

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. For a QSAR study to include this compound, it would need to be part of a larger dataset of related organotin compounds with measured activity (e.g., toxicity or catalytic efficiency).

From a computational standpoint, the process involves:

Calculating a variety of molecular descriptors for each compound in the series. These can be electronic (e.g., from DFT), topological, or constitutional.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with the observed activity.

Such a model could then be used to predict the activity of new, untested organotin compounds. The output of QSAR analyses often highlights which molecular properties, such as size, shape, or electronic character, are most influential for a given activity.

Reactivity and Mechanistic Pathways of Dibutyl Dimethyl Stannane

Tin-Carbon Bond Cleavage Reactions

The cleavage of tin-carbon bonds is a fundamental reaction of tetraorganotin compounds, including dibutyl(dimethyl)stannane. gelest.com This process can occur through various mechanisms, primarily electrophilic (heterolytic) cleavage or free-radical (homolytic) pathways. The relative ease of cleavage for different organic groups attached to the tin atom generally follows the order: aryl > vinyl > allyl > alkyl. gelest.com For alkyl groups, lower alkyls are typically cleaved more readily than higher alkyls. gelest.com

This compound undergoes selective cleavage of one Sn-C bond when treated with electrophilic reagents like halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride). gelest.com These reactions are classic examples of electrophilic substitution at a saturated carbon atom. The reaction stoichiometry can be controlled to achieve mono-cleavage, yielding a triorganotin halide.

In the case of this compound, the methyl group is preferentially cleaved over the butyl group. gelest.com For example, the reaction with one equivalent of a halogenating agent results in the formation of a dibutylmethyltin halide and a methyl halide.

Reaction with Halogen (X₂):

Bu₂Me₂Sn + X₂ → Bu₂MeSnX + MeX (where X = Cl, Br, I)

Reaction with Hydrogen Halide (HX):

Bu₂Me₂Sn + HX → Bu₂MeSnX + CH₄ (where X = Cl, Br, I)

These reactions proceed via a polar, four-centered transition state. The electrophile (e.g., the positive end of the halogen dipole or the proton from HX) coordinates to one of the α-carbon atoms, while the nucleophilic part of the reagent coordinates to the tin atom, facilitating the cleavage of the Sn-C bond.

| Reagent | Organotin Product | Organic Byproduct |

|---|---|---|

| Chlorine (Cl₂) | Dibutyl(methyl)stannyl chloride | Chloromethane (CH₃Cl) |

| Bromine (Br₂) | Dibutyl(methyl)stannyl bromide | Bromomethane (CH₃Br) |

| Hydrogen Chloride (HCl) | Dibutyl(methyl)stannyl chloride | Methane (CH₄) |

The tin-carbon bond can also undergo homolytic cleavage, where the two electrons of the bond are divided equally, leading to the formation of radical species. wikipedia.org This process, often initiated by heat (thermolysis) or ultraviolet light (photolysis), generates a triorganostannyl radical (R₃Sn•) and a carbon-centered radical (R'•). wikipedia.orgrsc.org

Bu₂Me₂Sn → Bu₂MeSn• + Me• (or Bu•)

The tributyltin radical is a well-studied species, known for its relative stability, which makes compounds like tributyltin hydride useful radical-based reducing agents in organic synthesis. wikipedia.org Similarly, radicals derived from this compound can participate in various radical chain reactions. ontosight.ai These generated radicals can undergo several subsequent transformations, including:

Addition Reactions: Addition to unsaturated systems like alkenes or alkynes. researchgate.net

Atom Transfer: Abstraction of an atom (e.g., a halogen) from another molecule.

Intramolecular Cyclization: In suitably structured molecules, the generated carbon radical can cyclize onto another part of the molecule. acs.orgnih.gov

Research has shown that ortho-stannyl substituted aryl sulfones can undergo an unprecedented homolytic cleavage, where an intramolecular attack of a stannyl (B1234572) radical on the sulfone group generates an allyl radical, demonstrating a pathway for desulfonylation that produces usable radical intermediates. acs.org

Transmetallation Reactions Involving Tin Centers

Transmetallation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. scielo.br Organotin compounds like this compound are key substrates in these reactions, particularly in the formation of other organometallic reagents and in catalytic cross-coupling reactions.

A common transmetallation pathway involves the reaction of an organostannane with an organolithium or Grignard reagent. These reactions typically proceed to exchange the more electropositive metal (Li or Mg) for the less electropositive one (Sn), driven by the formation of a more stable organometallic species. However, starting from a tetraorganostannane, the reaction can also be used to synthesize new organolithium compounds if a suitable driving force exists.

More significantly, organostannanes are crucial for transition-metal-catalyzed cross-coupling reactions, most notably the Stille reaction. scribd.com In this reaction, an organostannane transfers one of its organic groups to a palladium(II) complex in the transmetallation step of the catalytic cycle. While this compound itself is not a typical Stille reagent, the principles apply to its derivatives or related compounds. The mechanism involves an organotin compound (R-SnR'₃) reacting with an organopalladium(II) halide (R''-Pd(II)-X) to form a new palladium complex (R''-Pd(II)-R) and a tin halide (X-SnR'₃). scribd.com This step is critical for forming the new carbon-carbon bond.

Lewis Acidity and Coordination Expansion at the Tin Center

The reactivity of organotin compounds is significantly influenced by the Lewis acidity of the tin atom and its ability to expand its coordination number beyond the typical four found in tetraorganostannanes. gelest.com

The Lewis acidity of organotin halides increases as more electron-withdrawing groups replace the organic substituents on the tin atom. gelest.comlupinepublishers.com The general trend is:

R₄Sn < R₃SnX < R₂SnX₂ < RSnX₃

Therefore, this compound (an R₄Sn type) is a very weak Lewis acid. However, the products of its cleavage reactions, such as dibutylmethyltin chloride (an R₃SnX type), are more potent Lewis acids and can readily form complexes with Lewis bases. gelest.com

Due to the availability of low-lying, empty 5d orbitals, the tin atom can accept electron pairs from donor ligands (Lewis bases) to form hypervalent complexes with coordination numbers of five or six. gelest.com

Five-coordinate complexes typically adopt a trigonal bipyramidal geometry.

Six-coordinate complexes generally exhibit an octahedral geometry.

While this compound has a low propensity to form such adducts, its derivatives, particularly diorganotin compounds like dibutyltin (B87310) dichloride or dibutyltin dicarboxylates, readily form stable five- and six-coordinate complexes. lupinepublishers.comijcce.ac.ir For example, dibutyltin(IV) complexes with certain bidentate ligands have been shown to form cyclic dimeric structures where each tin center is six-coordinate with an octahedral geometry. ijcce.ac.ir Similarly, solid-state studies of 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) show it exists as a polymer with six-coordinate tin atoms in a distorted octahedral arrangement. psu.edu

| Compound Type | Coordinating Ligands | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|---|

| Dibutyltin(IV) Dihalide Adducts | Amines, Phosphines | 5 or 6 | Trigonal Bipyramidal or Octahedral | lupinepublishers.com |

| Dibutyltin(IV) Carboxylate Complexes | Bidentate Carboxylates | 6 | Octahedral (in dimeric structures) | ijcce.ac.ir |

| 2,2-Dibutyl-1,3,2-dioxastannolane (solid) | Bridging Oxygen atoms | 6 | Distorted Octahedral (in polymer) | psu.edu |

Ligand exchange reactions, where a ligand bonded to the tin center is replaced by another, are crucial to the reactivity of organotin compounds, especially in catalysis. libretexts.org The ligands attached to tin (other than the core alkyl/aryl groups) are often labile and can be readily substituted. gelest.com

This lability is fundamental to the catalytic activity of organotin compounds in processes like esterification and transesterification. lupinepublishers.comfigshare.com In a typical catalytic cycle, a tin compound (e.g., a dibutyltin derivative) undergoes ligand exchange with a reactant, such as an alcohol, to form a tin alkoxide. lupinepublishers.com This tin alkoxide is the active catalytic species, which then reacts with the second substrate (e.g., an ester or isocyanate). figshare.com The rapid exchange of ligands allows the tin center to bring reactants together, facilitating the chemical transformation before releasing the product and regenerating the catalyst. Computational studies on transesterification catalysis have shown that ligand-exchange reaction rates are orders of magnitude faster than the core carbonyl insertion mechanism, justifying the assumption of an equilibrium state for the tin catalyst's ligand sphere during the reaction. figshare.com

Reaction Mechanisms in Organotin Catalysis

Organotin compounds, including those structurally related to this compound, are effective catalysts in a range of reactions, particularly those involving isocyanates and compounds with active hydrogen. gelest.comacs.org The catalytic activity is often attributed to the Lewis acidic nature of the tin center and its ability to coordinate with reactants, thereby activating them for subsequent reactions. gelest.com

While specific studies detailing the carbonyl insertion mechanisms directly involving this compound are not prevalent in the provided search results, the general mechanism for organotin compounds in reactions like urethane (B1682113) formation provides insight. In the catalysis of the reaction between an isocyanate and an alcohol, the organotin catalyst is believed to first react with the alcohol to form a tin alkoxide. lupinepublishers.com This is followed by the coordination of the isocyanate to the tin atom. The alkoxide group then attacks the carbonyl carbon of the coordinated isocyanate, leading to the formation of a carbamate, which upon alcoholysis, regenerates the tin alkoxide and releases the urethane product. lupinepublishers.com

Another relevant reaction is the addition of organotin hydrides to carbonyl groups, which results in the formation of tin alkoxides. These can then be protonolyzed to yield alcohols. gelest.com

Tin-oxygen (Sn-O) bonds are a key feature in the reactivity of many organotin compounds. pageplace.de Organotin alkoxides, formed, for example, by the reaction of organotin halides with alcohols, are important intermediates in catalysis. fakirchandcollege.org The Lewis acidity of the tin atom increases with the attachment of electronegative alkoxy groups, which is a crucial factor in their association behavior and catalytic activity. acs.org

Computational studies have shown that the oxygen atom in distannoxanes (Sn-O-Sn) possesses stronger Lewis basicity than the oxygen in organotin alkoxides. acs.org This interplay of Lewis acidity at the tin center and Lewis basicity at the oxygen atom influences the structure and reactivity of these compounds. acs.org Tin alkoxides are generally sensitive to moisture and require handling under inert atmospheres. pageplace.de

The Lewis acidic character of organotin compounds is fundamental to their role as catalysts in polymerization. gelest.com Organotin halides, in particular, are effective Lewis acids, with their acidity increasing with the number of halide substituents (R₃SnX < R₂SnX₂ < RSnX₃). gelest.com This Lewis acidity allows them to form complexes with electron-donating molecules, a key step in many catalytic cycles. gelest.com

In the context of polyurethane formation, organotin catalysts activate the reactants. acs.orggoogle.com For instance, in the reaction of an isocyanate with a polyol, the organotin compound can coordinate with both reactants, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate. gelest.com Dibutyltin compounds are frequently employed in such applications. gelest.comgoogle.com

Reactions with Active Hydrogen Compounds

Organotin compounds readily react with molecules containing active hydrogen atoms. cdnsciencepub.com The reaction of diorganotin oxides with various active hydrogen-containing compounds typically leads to the formation of di-derivatives. cdnsciencepub.com For example, their reaction with phenols can result in the synthesis of 1,3-diphenoxydistannoxanes. cdnsciencepub.com

The reaction with blocked isocyanates, where an isocyanate is protected with a volatile compound containing an active hydrogen, is another significant application. gelest.com Heat and an organotin catalyst, such as dibutyltin dilaurate, are used to deblock the isocyanate, which then reacts with a polyol. gelest.com

The following table provides a summary of the reactivity of organotin compounds with various functional groups.

| Reactant Type | Product Type | General Reaction Description |

| Isocyanates | Urethanes | Catalytic addition of alcohols to isocyanates. acs.orglupinepublishers.com |

| Carbonyl Compounds | Alcohols (after hydrolysis) | Addition of organotin hydrides to the carbonyl group. gelest.com |

| Alcohols/Phenols | Tin Alkoxides/Phenoxides | Reaction with organotin oxides or halides. fakirchandcollege.orgcdnsciencepub.com |

| Active Hydrogen Compounds | Various Derivatives | Substitution reaction with organotin oxides. cdnsciencepub.com |

Coordination Chemistry of Dibutyl Dimethyl Stannane Complexes

General Principles of Organotin Coordination Chemistry

The general formula for organotin compounds is R_nSnX_{4-n}, where 'R' is an organic group and 'X' can be a halide, carboxylate, or another electronegative group. um.edu.my A central tenet of their coordination chemistry is the Lewis acidity of the tin(IV) center, which dictates its ability to form complexes by accepting electron pairs from donor ligands. This acidity is significantly influenced by the number of organic substituents.

The acceptor strength of the tin atom decreases as the number of electron-donating organic groups increases. lupinepublishers.comscispace.com Consequently, the Lewis acidity follows the general trend:

Monoorganotins (RSnX₃) > Diorganotins (R₂SnX₂) > Triorganotins (R₃SnX) > Tetraorganotins (R₄Sn)

Tetraorganotins, such as dibutyl(dimethyl)stannane (Bu₂Me₂Sn), possess four direct tin-carbon bonds. The tin center in these compounds is electronically saturated by the four organic groups, resulting in poor acceptor properties and a general reluctance to increase the coordination number beyond the standard tetrahedral four. lupinepublishers.comscispace.com

However, the notion that tetraorganotins are completely incapable of forming hypercoordinated complexes has been challenged. While uncommon, examples of five- and six-coordinate tetraorganotin compounds have been characterized, indicating that under specific circumstances, the coordination sphere can be expanded. scispace.comwikipedia.org More commonly, di- and triorganotin compounds readily react with Lewis bases to form stable complexes with coordination numbers of five, six, or even seven. um.edu.my The resulting geometries are typically trigonal bipyramidal for five-coordinate tin and octahedral for six-coordinate tin. lupinepublishers.comnih.gov

Ligand Design and Complexation Strategies with this compound

Due to the low Lewis acidity of the tin center in this compound, the formation of stable coordination complexes through simple addition with neutral ligands is not a prominent feature of its chemistry. Complexation typically requires more Lewis-acidic organotin precursors, such as dibutyltin(IV) dichloride. Nevertheless, the study of how various donor ligands interact with different organotin centers provides a framework for understanding the potential complexation behavior.

Oxygen-containing ligands are widely used in organotin chemistry, forming complexes with diverse structures and applications. alfa-chemistry.com These ligands can coordinate to tin as neutral molecules (e.g., alcohols, ethers) or, more commonly, as anionic species (e.g., carboxylates, alkoxides).

Carboxylates (R'COO⁻): These are among the most studied oxygen-donor ligands in organotin chemistry. Diorganotin(IV) carboxylates, for instance, exhibit a remarkable structural diversity, with coordination numbers at the tin center ranging from five to seven. researchgate.netsid.ir

β-Diketones: These ligands form stable chelate rings with organotin moieties. alfa-chemistry.com

Oxides and Hydroxides: Hydrolysis of organotin halides leads to the formation of organotin oxides and hydroxides. Diorganotin oxides (R₂SnO) often exist as polymers or cyclic oligomers, featuring Sn-O-Sn bridges. wikipedia.org

Complexes with these ligands are typically synthesized using di- or triorganotin halides or oxides as starting materials rather than tetraorganotins. researchgate.net

Nitrogen-based ligands, acting as Lewis bases, readily form adducts with the more Lewis-acidic organotin compounds. wikipedia.org

Pyridine (B92270) and Bipyridine: Diorganotin dihalides are known to form five- and six-coordinate adducts with nitrogen-donor ligands like pyridine and 2,2'-bipyridine. wikipedia.org

Schiff Bases: These versatile ligands, often containing additional donor atoms like oxygen or sulfur, can coordinate to tin in a multidentate fashion, leading to stable complexes with well-defined geometries. researchgate.nettandfonline.com

Amino Acids: Amino acids can coordinate to organotin centers through their carboxylate oxygen atoms and, in some cases, the amino nitrogen, forming chelate structures. preprints.org Dibutyltin (B87310) complexes with amino acids have been synthesized and shown to possess trigonal bipyramidal or octahedral geometries. preprints.org

A representative reaction involves the complexation of dibutyltin dichloride with 4-aminoantipyrine, where the nitrogen atom of the ligand coordinates to the tin center. semanticscholar.org

As a soft Lewis acid, the tin atom forms stable bonds with soft sulfur-donor ligands. nih.gov This interaction is the basis for several industrial applications.

Dithiocarbamates (R'₂NCS₂⁻): These are mono-anionic ligands that chelate to the tin atom through both sulfur atoms, forming stable complexes. nih.gov They are known to form a variety of geometries depending on the organotin precursor. nih.govmdpi.com

Thiolates (R'S⁻): Diorganotin dithiolates are widely used as heat stabilizers for PVC plastic. The reactivity of the tin-sulfur bond is key to this application. wikipedia.org

The coordination chemistry with these ligands almost exclusively involves di- and triorganotin moieties. nih.govalfa-chemistry.com

Influences on Coordination Number and Geometry at the Tin Center

The expansion of the coordination sphere of a central tin atom beyond four is a defining characteristic of organotin chemistry, though it is primarily observed in species with at least one electronegative substituent. Several factors influence the final coordination number and geometry.

Lewis Acidity: As previously noted, the Lewis acidity of the tin center is paramount. The presence of electronegative groups (e.g., halides) enhances the acidity and promotes the formation of higher-coordinate complexes. lupinepublishers.comscispace.com

Ligand Properties: The nature of the coordinating ligand, including its steric bulk, charge, and number of donor atoms (denticity), plays a crucial role. Bidentate or tridentate ligands often lead to stable five- or six-coordinate complexes with specific stereochemistries. um.edu.mynih.gov

Steric Effects: The size of the organic groups on the tin atom and on the ligand can influence the stability of a complex and its geometry. Bulky substituents may prevent the approach of ligands and favor lower coordination numbers.

For adducts of the type R₂SnX₂·2L (where L is a monodentate Lewis base), the solid-state structures typically feature a six-coordinate octahedral geometry with the two organic 'R' groups in a trans orientation. lupinepublishers.com In solution, these can exist in equilibrium with five-coordinate species. lupinepublishers.com

The distorted trigonal bipyramidal (TBP) geometry is a common arrangement for five-coordinate organotin(IV) complexes. researchgate.netscience.gov

In complexes derived from triorganotins, such as R₃SnX·L, the preferred structure is a TBP where the three organic groups (R) occupy the equatorial positions, and the more electronegative halide (X) and the donor ligand (L) occupy the axial positions. lupinepublishers.comscispace.com This arrangement minimizes steric repulsion.

Diorganotin compounds also frequently adopt this geometry. For example, complexes with certain Schiff bases or dithiocarbamates have been structurally characterized as distorted trigonal bipyramids. researchgate.netnih.gov The distortion from an ideal TBP is common and can be quantified by the τ₅ parameter, which ranges from 0 for a perfect square pyramidal geometry to 1 for a perfect trigonal bipyramidal geometry. iucr.org

An example of a hypercoordinated organotin compound exhibiting this geometry is the all-carbon pentaorganostannate, [Li(tmeda)₂]⁺[MePh(CH₂SiMe₃)₃Sn]⁻. While not a this compound derivative, its distorted trigonal bipyramidal structure illustrates the principles of hypercoordination. wikipedia.org

The table below presents typical bond parameters for a five-coordinate organotin complex, illustrating the geometry.

| Complex | Geometry | Axial Bonds (Å) | Equatorial Bonds (Å) | Axial Angle | Reference |

| A Pentaorganostannate | Distorted Trigonal Bipyramidal | C-Sn: 2.26 | C-Sn: 2.17 | - | wikipedia.org |

| [Me₂SnCl(S₂CN(CH₂)₅)] | Distorted Trigonal Bipyramidal | Sn-Cl: 2.59, Sn-S: 2.47 | Sn-C: 2.12, Sn-C: 2.13, Sn-S: 2.61 | Cl-Sn-S: 169.5° |

Data for [Me₂SnCl(S₂CN(CH₂)₅)] is illustrative of a typical five-coordinate diorganotin complex.

Emerging Research Directions and Future Perspectives in Dibutyl Dimethyl Stannane Chemistry

Development of Novel Organotin Reagents and Catalysts

Dibutyl(dimethyl)stannane and its derivatives are at the forefront of developing novel organotin reagents and catalysts. These compounds are instrumental in various organic transformations, including radical cyclization reactions to form complex ring systems and the reduction of alkyl halides to alkanes. ontosight.ai The synthesis of this compound itself is achieved through the reaction of dimethyltin (B1205294) dichloride with butylmagnesium chloride. ontosight.ai

Current research is focused on creating more sophisticated catalysts. For instance, organotin compounds are being explored as catalysts in the formation of polyurethanes, polyureas, and polyesters. gelest.comgoogle.com Dibutyltin (B87310) dilaurate is a frequently used catalyst in these applications, but research is ongoing to find more active and stable alternatives. gelest.com Novel catalyst compositions, such as complexes of tin(IV) salts with amines, are being developed to allow for delayed gelation in polyurethane production, a feature that is highly desirable in industrial processes. google.com

The synthesis of chiral organotin complexes is another promising area. By incorporating amino acids as chiral auxiliaries, researchers are creating optically active organotin complexes that could serve as catalysts in asymmetric synthesis. niscpr.res.in These chiral complexes, which can be octahedral with a coordination number of six around the tin atom, have potential applications in medicine and as enzyme model systems. niscpr.res.in

Integration of Green Chemistry Principles in Organotin Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of organotin compounds to mitigate their environmental impact. nih.govrroij.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.govacs.org

Efforts are also being made to reduce the use of hazardous solvents and reagents. nih.gov The use of enzymes in synthesis can often eliminate the need for protecting groups, thereby reducing waste. acs.org Additionally, the development of catalysts that can operate under milder conditions, such as lower temperatures and pressures, contributes to energy efficiency, another core principle of green chemistry. scribd.com The search for less toxic and more environmentally friendly catalysts is a key research driver, especially in applications like the synthesis of biodegradable polymers such as polylactide. athensjournals.gr

| Green Chemistry Principle | Application in Organotin Chemistry |

| Waste Prevention | Designing reactions that generate minimal byproducts. scribd.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product, as seen in the synthesis of dimethyl carbonate. acs.orgresearchgate.net |

| Less Hazardous Synthesis | Developing synthetic routes that use and generate substances with little to no toxicity. nih.gov |

| Use of Catalysis | Employing catalytic reagents in small amounts to drive reactions, reducing the need for stoichiometric reagents. rroij.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. scribd.com |

Advanced Characterization Techniques for In-Situ Mechanistic Studies

Understanding the reaction mechanisms of organotin compounds is crucial for optimizing their performance and designing new catalysts. Advanced spectroscopic techniques are indispensable for these in-situ mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for characterizing organotin complexes and predicting their geometries. mdpi.combsmiab.org For instance, ¹¹⁹Sn NMR can determine the coordination number of the tin atom and the ligand-tin-ligand angles. bsmiab.org Shifts in ¹¹⁹Sn NMR spectra can indicate changes in the coordination environment of the tin atom during a reaction. researchgate.netmdpi.com

X-ray crystallography provides definitive structural information, confirming the geometry of organotin complexes, which can range from distorted trigonal bipyramidal to irregular octahedral. bsmiab.org Other techniques like Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the coordination of ligands to the tin atom. bsmiab.org

Cyclic voltammetry is another advanced technique used to study the chemical reactivity of organotin compounds by determining the rate constants of chemical reactions. scispace.com This information is valuable for assessing the potential utility or toxicity of a particular organotin compound. scispace.com

| Characterization Technique | Information Obtained |

| ¹H, ¹³C, ¹¹⁹Sn NMR Spectroscopy | Provides information on the structure, geometry, and coordination environment of the tin atom. mdpi.combsmiab.org |

| X-ray Crystallography | Determines the precise three-dimensional structure of organotin complexes in the solid state. bsmiab.org |

| FT-IR Spectroscopy | Confirms the coordination of ligands to the tin center by observing shifts in vibrational frequencies. bsmiab.org |

| Cyclic Voltammetry | Measures the rate constants of chemical reactions, providing insights into chemical reactivity. scispace.com |

| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Studies the thermal properties and decomposition mechanisms of organotin compounds. researchgate.netpreprints.org |

Role of Theoretical Insights in Guiding Experimental Design and Discovery

Theoretical calculations, particularly Density Functional Theory (DFT), are playing an increasingly important role in guiding the experimental design and discovery of new organotin chemistry. DFT simulations can model key properties like bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) to predict the reactivity and stability of organotin compounds.

For example, computational studies can validate experimental observations, such as regioselectivity in cross-coupling reactions. By modeling reaction pathways and transition states, theoretical chemistry can provide insights into reaction mechanisms that are difficult to obtain through experimental methods alone. researchgate.netacs.org This predictive power allows researchers to screen potential catalysts and reaction conditions virtually, saving time and resources in the laboratory.

In the context of catalysis, DFT modeling has been used to investigate the mechanism of transesterification reactions catalyzed by organotin compounds, identifying key intermediates and quantifying reaction rates. acs.org These theoretical insights are invaluable for optimizing existing catalytic systems and designing new, more efficient catalysts.

Expanding Catalytic Scope in Complex Molecule Synthesis

This compound and related organotin compounds are versatile reagents for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules. ontosight.ai Protecting groups are often essential in the synthesis of complex bioactive molecules to temporarily mask reactive functional groups, and organotin compounds can be involved in these synthetic strategies. jocpr.com

The catalytic applications of organotin compounds are expanding beyond traditional uses. For example, they are used as catalysts in the synthesis of esters and polyesters through direct esterification and transesterification reactions. gelest.com Research is focused on developing organotin catalysts that are effective at lower temperatures, broadening the scope of substrates that can be used. gelest.com

Furthermore, organotin compounds are being investigated for their catalytic activity in polymerization reactions, such as the ring-opening polymerization of lactides to produce biodegradable polymers. athensjournals.gr The development of air-activated organotin catalysts for silicone curing and polyurethane preparation also represents a significant advancement, offering more convenient and efficient catalytic systems. acs.org

Hybridization and Integration with Other Organometallic Systems

The creation of hybrid organometallic systems that combine organotin moieties with other metals is a burgeoning area of research. These hybrid systems can exhibit unique reactivity and catalytic properties that are not accessible with single-metal systems.

For instance, the integration of organotin compounds with transition metals like iron in organoiron complexes can lead to novel synthetic transformations. nih.gov Organometallic complexes can act as stabilizing groups for unsaturated molecules, enabling new types of reactions. nih.gov The synthesis of heterobimetallic complexes containing both tin and another metal can lead to catalysts with enhanced activity or selectivity. acs.org

Research is also exploring the synthesis of hybrid organometallic-polyoxometalate (POM) complexes, where organometallic fragments are coordinated to polyoxometalate clusters. nsc.ru These materials have potential applications in catalysis and materials science. The study of fluxionality in organometallic compounds, where ligands rapidly exchange coordination sites, is another area where the integration of different metal centers could lead to interesting dynamic properties. archive.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dibutyl(dimethyl)stannane, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via organotin coupling reactions, such as the Wurtz-type reaction or catalytic dehydrocoupling. Key variables include temperature (typically 80–120°C), solvent polarity (e.g., toluene or THF), and catalyst choice (e.g., palladium or nickel complexes). Optimization requires iterative testing of stoichiometric ratios (e.g., 1:1 for dimethyltin chloride and dibutyltin chloride) and monitoring via Sn NMR to track intermediate formation . For polymerization variants (e.g., alternating copolymers), DSC analysis can reveal thermal transitions (e.g., or ) to refine synthesis protocols .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR are critical for structural elucidation. For example, NMR chemical shifts between -100 to -200 ppm confirm Sn-C bonding environments .

- Differential Scanning Calorimetry (DSC) : Used to analyze thermal stability and phase transitions. Polymers incorporating this compound may exhibit values below 0°C, reflecting flexibility in the Sn-Sn backbone .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution in polymeric forms, with THF as the mobile phase and polystyrene standards for calibration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model Sn-C bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For example, the Sn-Sn bond in poly(dimethyl-alt-dibutyl)stannane has a BDE of ~150 kJ/mol, influencing its stability under oxidative conditions . Computational studies should validate experimental observations, such as regioselectivity in cross-coupling reactions.

Q. What strategies resolve contradictions in catalytic efficiency data for this compound in enantioselective transformations?

- Methodological Answer : Discrepancies in enantiomeric excess (e.g., 70–95% ee) may arise from lipase source variability (e.g., Candida rugosa vs. Burkholderia cepacia) or solvent polarity. To address this:

- Conduct kinetic resolution studies under controlled conditions (e.g., pH 7.0, 37°C).

- Use NMR to confirm stereochemical outcomes, as demonstrated in analogous dibutyl phosphonate hydrolysis .

- Apply multivariate regression to identify dominant factors (e.g., enzyme-substrate affinity vs. solvent effects) .

Q. How should researchers design toxicity studies for this compound, given structural similarities to toxic phthalates?

- Methodological Answer :

- In vitro models : Use HepG2 cells to assess cytotoxicity (IC) and genotoxicity (Comet assay). Compare results to dimethyl/diethyl phthalates, which show testicular atrophy in rodents at high doses (e.g., 1 g/kg/day) .

- In vivo models : Administer this compound orally to rats (e.g., 0.1–100 mg/kg/day for 28 days) and monitor organ weights, histopathology, and metabolite excretion. Ensure ethical approval aligns with guidelines for humane endpoints .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound toxicity?

- Methodological Answer : Use generalized additive models (GAMs) or Bayesian hierarchical models to account for threshold effects or hormesis. For example, if low doses (≤10 ppm) show paradoxical bioactivity, apply Akaike Information Criterion (AIC) to compare linear vs. biphasic models. Collaborate with biostatisticians to validate assumptions and power calculations .

Tables

Table 1 : Key Analytical Data for this compound Derivatives

| Property | Technique | Typical Value | Reference |

|---|---|---|---|

| Sn-Sn Bond Length | X-ray Diffraction | 2.76 Å | |

| (Polymer) | DSC | -25°C to -10°C | |

| NMR Shift | NMR | -145 ppm (Sn-CH) | |

| Enantiomeric Excess (ee) | NMR | 85–92% (lipase-catalyzed) |

Table 2 : Comparative Toxicity of Organotin Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.